Sodium 5-(acetylamino)-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-(acetylamino)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an acetylamino group and a nitro group attached to a benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(acetylamino)-2-nitrobenzoate typically involves the nitration of 5-acetylaminobenzoic acid followed by neutralization with sodium hydroxide. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzoate ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This involves precise control of reaction parameters such as temperature, concentration of reagents, and reaction time. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: Sodium 5-(acetylamino)-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester linkage in the benzoate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products:
Reduction: 5-(acetylamino)-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 5-(acetylamino)-2-nitrobenzoic acid and sodium hydroxide.
Scientific Research Applications
Sodium 5-(acetylamino)-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 5-(acetylamino)-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetylamino group can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity.
Comparison with Similar Compounds
- Sodium 5-(amino)-2-nitrobenzoate
- Sodium 5-(acetylamino)-3-nitrobenzoate
- Sodium 5-(acetylamino)-2-chlorobenzoate
Comparison: Sodium 5-(acetylamino)-2-nitrobenzoate is unique due to the specific positioning of the nitro and acetylamino groups on the benzoate ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
CAS No. |
79817-51-9 |
---|---|
Molecular Formula |
C9H7N2NaO5 |
Molecular Weight |
246.15 g/mol |
IUPAC Name |
sodium;5-acetamido-2-nitrobenzoate |
InChI |
InChI=1S/C9H8N2O5.Na/c1-5(12)10-6-2-3-8(11(15)16)7(4-6)9(13)14;/h2-4H,1H3,(H,10,12)(H,13,14);/q;+1/p-1 |
InChI Key |
POQYVHDDPCHYCW-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.